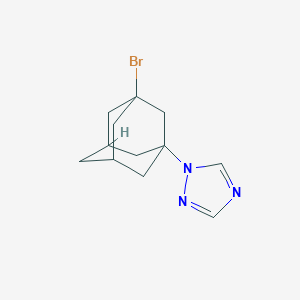
N-methyl-N'-(3-phenylpropyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N'-(3-phenylpropyl)thiourea (also known as S-adenosyl-L-homocysteine hydrolase inhibitor) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in biochemical and physiological studies.
Wirkmechanismus
N-methyl-N'-(3-phenylpropyl)thiourea acts as a competitive inhibitor of SAHH, binding to the active site of the enzyme and preventing the hydrolysis of S-adenosyl-L-homocysteine (SAH) to homocysteine and adenosine. This results in the accumulation of SAH, which in turn inhibits SAM-dependent methyltransferases and other enzymes that utilize SAM as a cofactor.
Biochemical and Physiological Effects:
N-methyl-N'-(3-phenylpropyl)thiourea has been shown to have a wide range of biochemical and physiological effects, including the modulation of DNA methylation, protein methylation, and polyamine biosynthesis. In particular, N-methyl-N'-(3-phenylpropyl)thiourea has been shown to induce global DNA hypomethylation and alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. Additionally, N-methyl-N'-(3-phenylpropyl)thiourea has been shown to modulate the levels of polyamines, which are important regulators of cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N'-(3-phenylpropyl)thiourea has several advantages for lab experiments, including its high potency and selectivity for SAHH, its ability to modulate the levels of SAM and its downstream metabolites, and its potential applications in studying various biological processes. However, N-methyl-N'-(3-phenylpropyl)thiourea also has several limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for the use of N-methyl-N'-(3-phenylpropyl)thiourea in scientific research. One potential area of focus is the role of SAM and its downstream metabolites in cancer development and progression. Another potential area of focus is the development of novel SAHH inhibitors with improved potency and selectivity. Additionally, the use of N-methyl-N'-(3-phenylpropyl)thiourea in combination with other inhibitors or chemotherapeutic agents may provide new avenues for the treatment of various diseases.
Synthesemethoden
N-methyl-N'-(3-phenylpropyl)thiourea can be synthesized through a multistep reaction process involving the reaction of N-methylthiourea with 3-phenylpropyl bromide in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-methyl-N'-(3-phenylpropyl)thiourea.
Wissenschaftliche Forschungsanwendungen
N-methyl-N'-(3-phenylpropyl)thiourea has been widely used in scientific research as an inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH), an enzyme that plays a crucial role in the metabolism of S-adenosyl-L-methionine (SAM). SAM is an important methyl donor that is involved in various biological processes, including DNA methylation, protein methylation, and polyamine biosynthesis. By inhibiting SAHH, N-methyl-N'-(3-phenylpropyl)thiourea can modulate the levels of SAM and its downstream metabolites, thereby providing a powerful tool for investigating the role of SAM in various biological processes.
Eigenschaften
IUPAC Name |
1-methyl-3-(3-phenylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-12-11(14)13-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCHLJMYLRSALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794221 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222624.png)
![9-[4-(2-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5222633.png)



![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5222647.png)
![1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5222654.png)
![2-(3,4-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5222655.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5222656.png)
![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5222667.png)
![4-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5222684.png)

![N-[1-(4-bromophenyl)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5222708.png)
![3,3'-methylenebis(6-{[4-(acetyloxy)benzoyl]amino}benzoic acid)](/img/structure/B5222712.png)